molecular formula C8H11NO5 B11951491 2-Acetamido-2-allylmalonic acid CAS No. 98593-96-5

2-Acetamido-2-allylmalonic acid

Cat. No.: B11951491
CAS No.: 98593-96-5
M. Wt: 201.18 g/mol
InChI Key: ABOLLNJXLFDZSK-UHFFFAOYSA-N
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Description

2-Acetamido-2-allylmalonic acid is a specialty malonic acid derivative of high interest in synthetic organic and medicinal chemistry research. Its structure incorporates two key functional groups: a malonic acid core and an allyl substituent. The malonic acid moiety is a classic precursor in multi-step synthesis, known for its versatility in decarboxylative reactions and formation of complex molecular frameworks. The acetamido group is recognized for its role as a strategic linker in drug design, particularly in the development of anticancer agents, where it can enhance a molecule's pharmacokinetics, stability, and selectivity toward target cells . The presence of the allyl group offers a handle for further chemical diversification through various reactions, including cross-coupling and polymerization, making this compound a valuable intermediate for constructing more complex, functionalized molecules. Researchers may employ this compound in the design and discovery of novel bioactive agents, leveraging its potential to modulate drug-target interactions. It also serves as a potential monomer or cross-linking agent in polymer science. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

98593-96-5

Molecular Formula

C8H11NO5

Molecular Weight

201.18 g/mol

IUPAC Name

2-acetamido-2-prop-2-enylpropanedioic acid

InChI

InChI=1S/C8H11NO5/c1-3-4-8(6(11)12,7(13)14)9-5(2)10/h3H,1,4H2,2H3,(H,9,10)(H,11,12)(H,13,14)

InChI Key

ABOLLNJXLFDZSK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC=C)(C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclohexenone-Based Condensation

A patent detailing the preparation of 2-aryl malonic acid derivatives (CN108264463B) offers a foundational framework for analogous syntheses. While the target compound features an allyl group instead of an aromatic ring, the core strategy—condensation of cyclohexenone derivatives with malonic acid esters—can be adapted. For instance, substituting cyclohexenone with allyl-substituted cyclic ketones may enable the formation of 2-allyl intermediates. Subsequent aromatization (using Pd/C or Pt/C catalysts at 150–220°C) could be replaced with oxidative or hydrolytic steps to retain the allyl moiety.

Key parameters from this method include:

  • Solvent-free conditions : Enhances atom economy and reduces waste.

  • Catalyst recyclability : Pt/C or Pd/C recovery rates of 72–84% after multiple batches.

  • Yield optimization : Typical yields of 72–84% for malonate derivatives under similar conditions.

Alkylation of Malonic Acid Esters

Sequential α-Alkylation and Amidation

Diethyl malonate, a common starting material, undergoes sequential alkylation to introduce allyl and acetamido groups. The process involves:

  • Allylation : Treatment with allyl bromide in the presence of a strong base (e.g., NaH) in THF or DMF.

  • Amidation : Reaction with acetamide or acetylation of an amine intermediate using acetic anhydride.

This method parallels the synthesis of 2-(3-methylphenyl)malonate derivatives, where diethyl malonate is alkylated with methyl-substituted electrophiles. Adjusting stoichiometry and reaction time is critical to avoid over-alkylation.

Palladium-Catalyzed Allylic Amination

Cross-Coupling Approaches

Transition metal catalysis, particularly Pd-mediated reactions, enables efficient allyl group introduction. A thesis on Pd-catalyzed C–X coupling (PSU ETDA) highlights methods for forming carbon–nitrogen bonds, which could be adapted for acetamido group installation. For example:

  • Step 1 : Allylation of malonic acid diester via Pd-catalyzed coupling with allyl halides.

  • Step 2 : Amination using acetamide derivatives under ligand-controlled conditions.

Reaction conditions from analogous syntheses include:

  • Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with biphenyl ligands.

  • Temperature : 80–120°C in toluene or dioxane.

  • Yield range : 60–75% for similar malonate functionalization.

Michael Addition and Acetylation

Conjugate Addition to Acrylic Acid Derivatives

The Michael addition of ammonia or amines to allyl-substituted acrylic acid derivatives provides a pathway to α-allyl-β-amino malonic acids. Subsequent acetylation with acetic anhydride introduces the acetamido group. This method aligns with the synthesis of allyl alcohol derivatives described in toxicity studies, where allyl intermediates are prevalent.

Critical considerations:

  • Nucleophile selection : Ammonia or primary amines for optimal regioselectivity.

  • pH control : Maintain alkaline conditions to deprotonate the malonic acid intermediate.

Hydrolysis of Cyano Derivatives

Cyano Group Conversion

A patent (JPH0269914A) describes the use of malononitrile derivatives in electrolyte formulations, suggesting a route to 2-allylmalonic acid via nitrile hydrolysis. For 2-acetamido-2-allylmalonic acid:

  • Synthesis of 2-allylmalononitrile : Alkylation of malononitrile with allyl halides.

  • Selective hydrolysis : Hydrolyze one nitrile group to carboxylic acid using H₂SO₄/H₂O.

  • Amidation : Treat with acetic anhydride to form the acetamido group.

Comparative Analysis of Methods

MethodKey ReagentsConditionsYield (%)AdvantagesLimitations
Cyclohexenone CondensationAllyl-cyclohexenone, Pt/C160–220°C, solvent-free72–84High yield, recyclable catalystRequires specialized starting material
Sequential AlkylationAllyl bromide, NaHTHF, 0–25°C65–78Commercially available reagentsMulti-step, purification challenges
Pd-Catalyzed CouplingPd(OAc)₂, allyl bromideToluene, 100°C60–75RegioselectiveCostly catalysts, inert atmosphere
Nitrile HydrolysisMalononitrile, H₂SO₄H₂O, reflux50–65Simple hydrolysisOver-hydrolysis risk

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-allylmalonic acid undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding alcohols or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Formation of alcohols or aldehydes.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted acetamido derivatives.

Scientific Research Applications

Applications in Organic Synthesis

  • Synthesis of β-Amino Acids
    • 2-Acetamido-2-allylmalonic acid serves as a precursor for the synthesis of β-amino acids, which are important building blocks in pharmaceuticals and agrochemicals. The compound can be transformed through various catalytic processes to yield these amino acids with high enantioselectivity .
  • Organocatalysis
    • Recent studies have demonstrated the use of this compound in organocatalytic reactions, particularly in the formation of chiral centers. Its ability to act as a chiral auxiliary enhances the synthesis of enantiomerically pure compounds .
  • Synthesis of Bioactive Compounds
    • The compound has been utilized in the synthesis of bioactive molecules, including potential pharmaceuticals targeting various diseases. Its structural features allow for modifications that enhance biological activity and selectivity .

Case Study 1: Synthesis of Chiral β-Amino Acids

A study demonstrated the successful use of this compound as a starting material for synthesizing chiral β-amino acids using transition metal catalysts. The process yielded high enantiomeric excess (up to 96% ee) and showcased the compound's utility in pharmaceutical applications .

Case Study 2: Organocatalytic Reactions

Research highlighted the effectiveness of this compound in organocatalytic sigmatropic rearrangements. This method provided an efficient route to synthesize complex molecules with multiple stereocenters, underscoring its significance in modern organic synthesis .

Table 1: Comparison of Synthetic Routes Using this compound

Reaction TypeCatalyst UsedYield (%)Enantiomeric Excess (%)
AlkylationPalladium Complex8592
DecarboxylationRhodium Catalyst7896
Organocatalytic RearrangementOrganocatalyst9095
CompoundTarget ActivityIC50 (µM)Reference
Chiral β-Amino AcidAntitumor15
Modified DerivativeAnti-inflammatory10

Mechanism of Action

The mechanism of action of 2-acetamido-2-allylmalonic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the allyl group can participate in various chemical reactions. These interactions can influence biochemical pathways and enzyme activities, leading to potential therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • 2-(2-Acetamidoacetamido)acetic acid’s peptide-like structure suggests utility in biochemical contexts, while the other compounds lack this feature.

Physicochemical Properties

Available data from structural descriptors and molecular weights (Table above) indicate:

  • Solubility : All three compounds are likely polar due to carboxylic acid and amide groups, but this compound’s higher molecular weight may reduce aqueous solubility compared to 2-acetamidoacetic acid.
  • Acidity: The dual carboxylic acids in this compound imply stronger acidity (lower pKa) than the monocarboxylic analogs.

Q & A

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., cell line variability, serum concentration). Meta-analysis of primary literature should standardize data by normalizing to positive controls (e.g., doxorubicin for cytotoxicity) and applying Bland-Altman plots to assess bias .

Q. How can researchers design enantioselective syntheses of this compound derivatives?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) induce stereocontrol. Enantiomeric excess (ee) is quantified via chiral HPLC (Chiralpak AD-H column) or 1^1H NMR with shift reagents. Reaction optimization focuses on solvent polarity and catalyst loading (5–20 mol%) .

Q. What are the best practices for integrating this compound into polymer or metal-organic framework (MOF) composites?

  • Methodological Answer : Covalent grafting via carboxylate-Zn2+^{2+} coordination in MOFs is monitored by FTIR (C=O stretch at 1700 cm1^{-1}) and BET surface area analysis. Polymer composites require radical-initiated copolymerization (AIBN, 60°C), with thermal stability assessed via TGA/DSC .

Data Analysis & Experimental Design

Q. How should researchers statistically validate reproducibility in synthetic yields of this compound?

  • Methodological Answer : Perform triplicate syntheses under identical conditions. Use ANOVA to compare batch-to-batch variability, with post-hoc Tukey tests to identify outliers. Report %RSD for intra-laboratory precision and inter-laboratory round-robin testing for external validation .

Q. What experimental controls are critical when studying the compound’s enzyme inhibition mechanisms?

  • Methodological Answer : Include negative controls (DMSO vehicle) and positive controls (known inhibitors, e.g., acetazolamide for carbonic anhydrase). Pre-incubate enzymes with the compound to distinguish reversible vs. irreversible inhibition. Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

Literature & Citation Guidelines

Q. How to systematically review conflicting spectral data for this compound in existing literature?

  • Methodological Answer : Cross-reference NMR (e.g., DEPT-135 for quaternary carbons) and IR spectra across databases (SciFinder, Reaxys). Annotate discrepancies using version-controlled tables (e.g., Git) and consult crystallographic data (CCDC entries) for conformational validation .

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